molecular formula C18H29N3O4S B4541535 4-ethoxy-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,3-dimethylbenzenesulfonamide

4-ethoxy-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,3-dimethylbenzenesulfonamide

Cat. No.: B4541535
M. Wt: 383.5 g/mol
InChI Key: GFQAJJHFKSYGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,3-dimethylbenzenesulfonamide is a complex organic compound with a molecular formula of C18H28N4O4S This compound is known for its unique chemical structure, which includes an ethoxy group, an ethylpiperazinyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,3-dimethylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Ethylpiperazinyl Intermediate: The synthesis begins with the preparation of the ethylpiperazinyl intermediate. This involves the reaction of piperazine with ethyl bromide under basic conditions to form 4-ethylpiperazine.

    Introduction of the Ethoxy Group: The next step involves the introduction of the ethoxy group. This can be achieved by reacting the intermediate with ethyl iodide in the presence of a strong base such as sodium hydride.

    Formation of the Benzenesulfonamide Moiety: The final step involves the formation of the benzenesulfonamide moiety. This is typically achieved by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,3-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylpiperazinyl group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can occur at the sulfonamide moiety, converting it to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-ethoxy-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,3-dimethylbenzenesulfonamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: In biological research, the compound is used as a probe to study enzyme-substrate interactions and receptor binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The ethylpiperazinyl group is particularly important for binding to specific receptors, while the benzenesulfonamide moiety is involved in enzyme inhibition. The compound can also interact with cellular pathways, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate
  • 4-methylpiperazin-1-ium 3,5-dinitrobenzoate
  • 4-methylpiperazin-1-ium 4-iodobenzoate

Uniqueness

4-ethoxy-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,3-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group and the benzenesulfonamide moiety distinguishes it from other similar compounds, providing unique reactivity and binding characteristics.

Properties

IUPAC Name

4-ethoxy-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,3-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S/c1-5-20-9-11-21(12-10-20)18(22)14-19(4)26(23,24)16-7-8-17(25-6-2)15(3)13-16/h7-8,13H,5-6,9-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQAJJHFKSYGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethoxy-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,3-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-ethoxy-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,3-dimethylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-ethoxy-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,3-dimethylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-ethoxy-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,3-dimethylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-ethoxy-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,3-dimethylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-ethoxy-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,3-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.